4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is a chemical compound with the CAS Number: 1955493-65-8 . It has a molecular weight of 160.6 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6 (1)5;/h4,7H,1-3H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is a solid at room temperature .Scientific Research Applications
Chemical Scaffold Development
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride serves as a versatile precursor for developing various chemical scaffolds. Research by Jones et al. (2012) explores the base-mediated aldol condensation of this compound, leading to the creation of new 3-alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones. These compounds are masked forms related to acylpyridone natural products, highlighting their potential in synthesizing analogs of naturally occurring compounds with significant biological activities (Jones et al., 2012). Additionally, a study on the dehydrogenation and halogenation of this scaffold provides a method to produce 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one, further expanding its utility in synthesizing acylpyridone analogs (Jones et al., 2012).
Structural and Synthetic Studies
The structural characteristics of compounds derived from 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine are the subject of significant interest. Suárez et al. (2000) conducted a synthesis and structural study of isoxazolo[5,4-b]pyridin-6(7H)-ones and 3,4‐dihydro‐2(1H)‐pyridones, revealing high stereochemical control and providing insight into the structural properties of these heterocyclic systems through X-ray analyses and theoretical calculations (Suárez et al., 2000).
Photodynamic Therapy (PDT) Applications
Recent advancements in PDT have benefited from the development of new 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, demonstrating high absorption properties and significant photosensitizer ability against cancer cells. This showcases the compound's potential in creating effective treatments for melanoma, with increased hydrophilicity leading to enhanced activity against melanotic melanoma cells (Pereira et al., 2015).
Corrosion Inhibition
The chemical has also found application in the field of materials science, particularly in corrosion inhibition. Dandia et al. (2013) synthesized pyrazolopyridine derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research highlights the compound's potential in protecting industrial materials from corrosion, thereby extending their service life and reducing maintenance costs (Dandia et al., 2013).
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUIOQOBQNLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CON=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride | |
CAS RN |
1955493-65-8 | |
Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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